![molecular formula C23H24ClNO3S B2660945 2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone CAS No. 478245-25-9](/img/structure/B2660945.png)
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone, commonly known as TDPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TDPS is a sulfone-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
作用機序
The mechanism of action of TDPS involves the inhibition of various enzymes, including protein tyrosine phosphatases, by binding to the active site of the enzyme. This results in the inhibition of various cellular processes, including cell proliferation, migration, and survival.
Biochemical and physiological effects:
TDPS has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation and migration. TDPS has also been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines. Additionally, TDPS has been shown to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species and reducing oxidative stress.
実験室実験の利点と制限
TDPS has several advantages for lab experiments, including its potent inhibitory activity against various enzymes and its ability to exhibit potent anticancer and anti-inflammatory activity. However, TDPS also has several limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on TDPS, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in various fields, including drug discovery and organic synthesis. Additionally, the development of TDPS derivatives with improved solubility and reduced toxicity could lead to the development of more potent and selective inhibitors.
合成法
TDPS can be synthesized using various methods, including the reaction of 2-chloro-4,6-dimethylpyridine-3-ol with 4-tert-butylphenol in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with 4-chlorobenzenesulfonyl chloride. Another method involves the reaction of 2,4,6-trimethylpyridine-3-ol with 4-tert-butylphenol in the presence of sodium hydride, followed by the reaction of the resulting intermediate with 4-chlorobenzenesulfonyl chloride.
科学的研究の応用
TDPS has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and organic synthesis. TDPS has been shown to exhibit potent inhibitory activity against various enzymes, including protein tyrosine phosphatases, which are involved in the regulation of various cellular processes. TDPS has also been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO3S/c1-15-14-16(2)25-22(28-19-10-6-17(7-11-19)23(3,4)5)21(15)29(26,27)20-12-8-18(24)9-13-20/h6-14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAJGCAEBLCTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

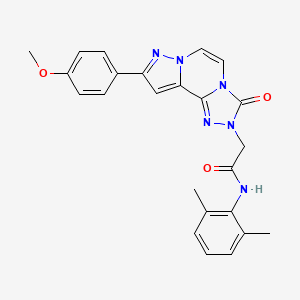
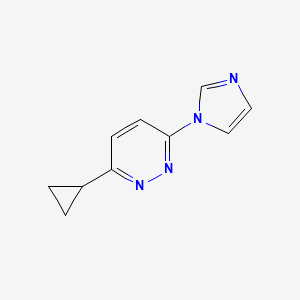

![N-cyclohexyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2660868.png)
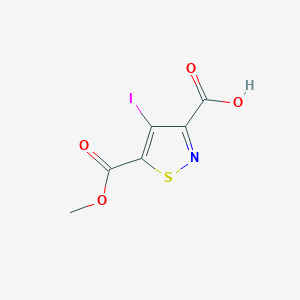
![ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate](/img/structure/B2660872.png)
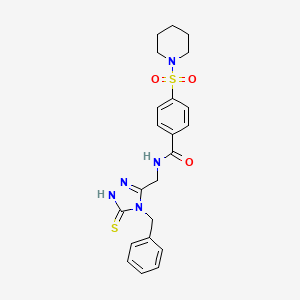
![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)
![2-(4-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2660877.png)
![3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3,4,5-trimethoxybenzyl)propanamide](/img/structure/B2660878.png)
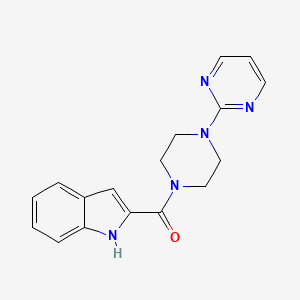
![2-Ethyl-6-(3-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2660882.png)
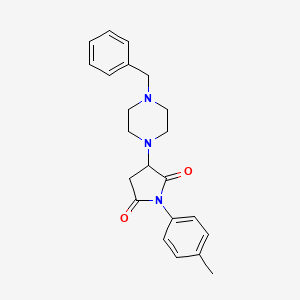
![2,5-dichloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2660884.png)